molecular formula C7H16N4O2 B11722969 1-Carbamimidoylpiperazin-1-ium acetate

1-Carbamimidoylpiperazin-1-ium acetate

Cat. No.: B11722969
M. Wt: 188.23 g/mol
InChI Key: OLKUFAWUQDSWPN-UHFFFAOYSA-N
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Description

1-Carbamimidoylpiperazin-1-ium acetate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamimidoylpiperazin-1-ium acetate typically involves the reaction of piperazine with cyanamide under acidic conditions to form the carbamimidoyl group. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamimidoylpiperazin-1-ium acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-Carbamimidoylpiperazin-1-ium acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Carbamimidoylpiperazin-1-ium acetate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Piperazine: A basic structure similar to 1-Carbamimidoylpiperazin-1-ium acetate but without the carbamimidoyl group.

    Imidazole: Another heterocyclic compound with different functional groups but similar applications in medicinal chemistry.

    Pyridine: A six-membered ring with nitrogen, used in various chemical and pharmaceutical applications.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

piperazin-1-ium-1-carboximidamide;acetate

InChI

InChI=1S/C5H12N4.C2H4O2/c6-5(7)9-3-1-8-2-4-9;1-2(3)4/h8H,1-4H2,(H3,6,7);1H3,(H,3,4)

InChI Key

OLKUFAWUQDSWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1C[NH+](CCN1)C(=N)N

Origin of Product

United States

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